molecular formula C18H19F4NO5S B11060527 3,4-dimethoxy-N-{4-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}benzenesulfonamide

3,4-dimethoxy-N-{4-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}benzenesulfonamide

Cat. No.: B11060527
M. Wt: 437.4 g/mol
InChI Key: GHKVVLFTTKHPDJ-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-{4-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}benzenesulfonamide is a complex organic compound with a unique structure that includes methoxy groups, a tetrafluoropropoxy moiety, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-{4-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}benzenesulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the 3,4-dimethoxyphenyl group: This can be achieved through the methylation of 3,4-dihydroxybenzene using dimethyl sulfate in the presence of a base.

    Introduction of the tetrafluoropropoxy group: This step involves the reaction of 4-hydroxybenzaldehyde with 2,2,3,3-tetrafluoropropyl bromide in the presence of a base to form the corresponding ether.

    Formation of the benzenesulfonamide group: This can be achieved by reacting the intermediate with benzenesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-{4-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like nitrating agents, halogens, and sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the sulfonamide group can yield amines.

Scientific Research Applications

3,4-dimethoxy-N-{4-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}benzenesulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies related to enzyme inhibition or as a ligand in receptor binding studies.

    Industry: It can be used in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-{4-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}benzenesulfonamide involves its interaction with specific molecular targets. The methoxy and sulfonamide groups can interact with enzymes or receptors, potentially inhibiting their activity. The tetrafluoropropoxy group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3,4-dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.

    3,4-dimethoxy-N-methylphenethylamine: A compound with similar structural features but with a methyl group instead of the tetrafluoropropoxy group.

    (3,4-dimethoxyphenyl)acetonitrile: A compound with a nitrile group instead of the sulfonamide group.

Uniqueness

3,4-dimethoxy-N-{4-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}benzenesulfonamide is unique due to the presence of the tetrafluoropropoxy group, which can significantly alter its chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C18H19F4NO5S

Molecular Weight

437.4 g/mol

IUPAC Name

3,4-dimethoxy-N-[4-(2,2,3,3-tetrafluoropropoxymethyl)phenyl]benzenesulfonamide

InChI

InChI=1S/C18H19F4NO5S/c1-26-15-8-7-14(9-16(15)27-2)29(24,25)23-13-5-3-12(4-6-13)10-28-11-18(21,22)17(19)20/h3-9,17,23H,10-11H2,1-2H3

InChI Key

GHKVVLFTTKHPDJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)COCC(C(F)F)(F)F)OC

Origin of Product

United States

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